molecular formula C9H12O2 B6205393 1-cyclopropylcyclopent-3-ene-1-carboxylic acid CAS No. 2013523-54-9

1-cyclopropylcyclopent-3-ene-1-carboxylic acid

Cat. No.: B6205393
CAS No.: 2013523-54-9
M. Wt: 152.2
InChI Key:
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Description

1-cyclopropylcyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H12O2 It features a cyclopropyl group attached to a cyclopentene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropylcyclopent-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of cyclopentene derivatives using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve the large-scale cyclopropanation of cyclopentene derivatives under controlled conditions. The process would require optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The cyclopropyl and cyclopentene rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

1-cyclopropylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropylcyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl and cyclopentene rings provide structural rigidity and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-aminocyclopropanecarboxylic acid: A compound with a similar cyclopropyl group but different functional groups.

    Cyclopentene derivatives: Compounds with similar cyclopentene rings but varying substituents.

Uniqueness

1-cyclopropylcyclopent-3-ene-1-carboxylic acid is unique due to the presence of both cyclopropyl and cyclopentene rings, which confer distinct structural and chemical properties. This combination of features makes it a valuable compound for various research applications.

Properties

CAS No.

2013523-54-9

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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